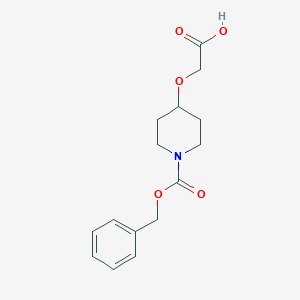

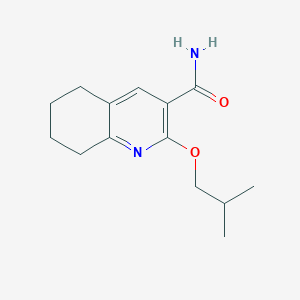

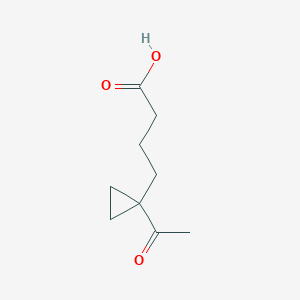

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The enantioselective synthesis of cyclopentanedicarboxylic amino acid, a structural analog of L-glutamic acid, from silyloxypyrrole utilizing L-glyceraldehyde as the chirality source, involves sequential aldol-based carbon-carbon bond-forming reactions (Battistini et al., 2004). This method highlights the compound's synthesis complexity and the need for precise control over the reactions to achieve the desired stereochemistry.

Molecular Structure Analysis

The structure of cyclopentanedicarboxylic amino acids and their analogs is critical for their function and potential applications. The stereochemistry of these compounds, particularly the spatial arrangement of their amino and carboxylic groups, influences their interactions with biological molecules and enzymes (Coulter et al., 1974).

Chemical Reactions and Properties

Cyclopentane-1,3-dione derivatives, acting as carboxylic acid isosteres, demonstrate that the cyclopentane-1,3-dione moiety can effectively substitute for the carboxylic acid functional group, suggesting a versatility in chemical reactions and properties unique to this class of compounds (Ballatore et al., 2011).

科学的研究の応用

Radioisotope Tracers in Tumor Imaging

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid and its derivatives have been used in the synthesis and radiolabeling of PET imaging agents. These compounds, such as the cis stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, have shown promise in providing high tumor-to-normal brain tissue ratios in imaging studies. They are substrates for amino acid transport primarily by system L and are BBB permeable, making them useful for imaging applications, especially in detecting brain tumors (Pickel et al., 2020).

Synthesis of Stereoisomers for Drug Design

The compound and its related stereoisomers are pivotal in the synthesis of various drug designs. For instance, the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate have been prepared stereoselectively for potential use in pharmacological applications, showcasing the compound's versatility in creating structurally complex and pharmacologically active molecules (Urones et al., 2004).

Chemical Synthesis and Drug Design

The cyclopentane-1,3-dione moiety, which shares structural similarities with this compound, has been explored as a novel isostere for the carboxylic acid functional group. This exploration aids in the design of potent drug candidates, such as thromboxane (A2) receptor antagonists, by effectively substituting the carboxylic acid functional group (Ballatore et al., 2011).

Structural Analysis in Drug Design

The compound's derivatives, particularly chiral amino acids and their corresponding amino alcohols bearing the camphoric backbone, have been synthesized and characterized for potential use in structural analysis in drug design. Such studies help in understanding the molecular structure and interactions of potential drug molecules, contributing to the development of more effective pharmaceutical compounds (Qian et al., 2006).

Safety and Hazards

特性

IUPAC Name |

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCVGUDWLQNWIQ-XNCJUZBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@@H]1CC(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434110 |

Source

|

| Record name | (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

194785-78-9 |

Source

|

| Record name | (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)

![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)

![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)